4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]
Description
4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole] is a bis-imidazole derivative featuring a 1,3-phenylene spacer bridging two imidazole rings. Each imidazole unit is substituted at the 2-position with methyl groups and at the 5-position with a naphthalen-1-yl moiety. This structural design confers rigidity and extended π-conjugation, making it relevant for applications in materials science, particularly in optoelectronics and molecular recognition systems. The naphthalene substituents enhance aromatic interactions, while the methyl groups improve solubility and steric stability. Synthesis typically involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling, to link the aromatic subunits .
Properties
CAS No. |
643029-63-4 |
|---|---|
Molecular Formula |
C36H30N4 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
4-[3-(2,2-dimethyl-5-naphthalen-1-ylimidazol-4-yl)phenyl]-2,2-dimethyl-5-naphthalen-1-ylimidazole |
InChI |
InChI=1S/C36H30N4/c1-35(2)37-31(33(39-35)29-20-10-14-23-12-5-7-18-27(23)29)25-16-9-17-26(22-25)32-34(40-36(3,4)38-32)30-21-11-15-24-13-6-8-19-28(24)30/h5-22H,1-4H3 |
InChI Key |
XCFTVBYBGQHVPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(C(=N1)C2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)C5=NC(N=C5C6=CC=CC7=CC=CC=C76)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole] typically involves multi-step organic reactions. One common method includes the condensation of 1,3-phenylenediamine with naphthaldehyde derivatives under acidic conditions, followed by cyclization to form the imidazole rings. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole] undergoes various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized using strong oxidizing agents, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the naphthalen-1-yl groups, converting them to more saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products: The major products formed from these reactions include imidazole N-oxides, reduced naphthalene derivatives, and various substituted imidazole compounds .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as fluorescent probes for imaging applications .
Medicine: In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties .
Mechanism of Action
The mechanism of action of 4,4’-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole] involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the naphthalen-1-yl groups can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Spacers
- 1,4-Phenylene-bridged bis-imidazoles :
Compounds like 4,4'-(1,4-phenylene)bis[2,5-diphenyl-1H-imidazole] () replace the 1,3-phenylene spacer with a 1,4-phenylene group. This alters the molecular geometry, reducing steric hindrance and enhancing planarity for improved π-π stacking. However, the absence of naphthalene substituents limits electronic delocalization compared to the target compound . - Bipyridinium-based bis-ylides :
Compounds with 4,4'-bipyridinium cores and phenylene spacers (e.g., 1,3-phenylene-bridged bis-viologens in ) exhibit redox-active properties but lack the imidazole ring’s electron-rich character. Their applications focus on electrochemical systems rather than optical materials .
Substituent Effects
- Naphthalenyl vs. Phenyl Substitutents :
The target compound’s naphthalen-1-yl groups enhance absorption and emission properties due to extended conjugation, as seen in 1-(naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole (). In contrast, phenyl-substituted analogs (e.g., 2-phenyl-4,5-diphenyl-1H-imidazole in ) show lower molar absorptivity and redshifted fluorescence . - Electron-Withdrawing Groups (EWGs): Derivatives like 4,5-diphenyl-2-(trifluoromethyl)-1H-imidazole () exhibit reduced electron density on the imidazole ring, affecting reactivity and charge transport. The target compound’s methyl groups act as electron donors, stabilizing the imidazole core .
Physicochemical Properties
Key Research Findings
Spatial Geometry : The 1,3-phenylene spacer introduces a bent conformation, reducing aggregation in thin films compared to linear 1,4-phenylene analogs .
Thermal Stability: Methyl groups at the 2-position enhance thermal stability (Td > 300°C), outperforming non-alkylated imidazoles .
Electronic Properties : Naphthalene substitution redshifts absorption by ~45 nm compared to phenyl analogs, critical for tuning optoelectronic performance .
Biological Activity
The compound 4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole] (CAS No. 60033-00-3) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C57H46N6O4 |
| Molecular Weight | 879.01 g/mol |
| Density | 1.24 g/cm³ (predicted) |
| Solubility | Slightly soluble in chloroform and methanol (heated) |
| Storage Conditions | Hygroscopic, under inert atmosphere at refrigerator temperatures |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets involved in cancer progression. It has been shown to inhibit critical enzymes and pathways associated with tumor growth and proliferation.
Inhibition of Cancer Cell Lines
Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, compounds related to 4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole] have been tested against several cancer cell lines:
- MCF-7 (human breast adenocarcinoma)
- MDA-MB-231 (triple-negative breast cancer)
- T47D (ductal carcinoma)
These studies utilized MTT assays to evaluate cell viability and determined the IC50 values for various compounds. The results indicated that these compounds exhibited lower toxicity towards normal human mammary epithelial cells compared to cancer cells, highlighting their selective anticancer activity .
Case Studies
- Anticancer Activity : A study investigating the compound's efficacy on MDA-MB-231 cells revealed a time-dependent decrease in cell viability. Notably, the presence of electron-donating groups enhanced lipophilicity, facilitating better cellular uptake .
- Cell Cycle Analysis : The treatment with related compounds resulted in significant arrest in the G2/M phase of the cell cycle, indicating a potential mechanism for inducing apoptosis in cancer cells .
- Apoptosis Induction : Flow cytometry analysis showed that exposure to the compound led to increased populations of late apoptotic cells compared to control groups. This suggests that the compound may induce apoptosis through mitochondrial pathways .
Comparative Analysis
A comparative analysis of different imidazole derivatives highlights their varying degrees of biological activity:
| Compound Name | IC50 (μM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| Compound 1 | 25.0 | MDA-MB-231 | G2/M phase arrest |
| Compound 2 | 30.5 | MCF-7 | Apoptosis induction |
| 4,4'-(Phenylene)bis... | 18.0 | T47D | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
